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Compound of Interest

Compound Name: XMD-17-51

Cat. No.: B611853 Get Quote

The Pyrimido-Diazepinone Compound XMD-17-
51: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
XMD-17-51 is a pyrimido-diazepinone compound that has emerged as a potent inhibitor of

multiple protein kinases, with significant activity against NUAK family kinase 1 (NUAK1) and

Doublecortin-like kinase 1 (DCLK1).[1][2] This technical guide provides a comprehensive

overview of the chemical structure, physicochemical properties, and biological activities of

XMD-17-51. Detailed experimental protocols for key assays and a summary of its effects on

critical signaling pathways are presented to support further research and development efforts in

oncology, particularly for non-small cell lung cancer (NSCLC).

Chemical Structure and Properties
XMD-17-51 is a small molecule inhibitor belonging to the pyrimido-diazepinone class of

compounds.[2] Its systematic IUPAC name is 5,11-Dihydro-5,11-dimethyl-2-[[1-(4-

piperidinyl)-1H-pyrazol-4-yl]amino]-6H-pyrimido[4,5-b][1][3]benzodiazepin-6-one.[1]
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Property Value Reference

Molecular Formula C21H24N8O [1][4]

Molecular Weight 404.47 g/mol [1][4]

CAS Number 1628614-50-5 [1][4]

Appearance Solid powder [1]

Solubility
Soluble in DMSO, Ethanol,

and Water
[5]

Biological Activity and Quantitative Data
XMD-17-51 has demonstrated potent inhibitory activity against several kinases, with NUAK1

and DCLK1 being primary targets. Its anti-proliferative effects have been observed in various

cancer cell lines.

In Vitro Kinase Inhibitory Activity
Target Kinase IC50 (nM) Assay Conditions Reference

NUAK1 1.5 Biochemical Assay [2]

DCLK1 14.64
Cell-free enzymatic

assay
[2]

Anti-proliferative Activity in NSCLC Cell Lines
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Cell Line IC50 (µM) Comments Reference

A549 27.575 - [2]

A549 (DCLK1

Overexpression)
53.197

DCLK1

overexpression

impairs anti-

proliferative activity

[2]

NCI-H1299

Not explicitly

quantified, but

inhibition observed

- [2]

NCI-H1975

Not explicitly

quantified, but

inhibition observed

- [2]

Mechanism of Action and Signaling Pathways
XMD-17-51 exerts its anti-cancer effects primarily through the inhibition of DCLK1, a protein

kinase implicated in tumorigenesis, cancer stem cell maintenance, and epithelial-mesenchymal

transition (EMT).[2][6] Inhibition of DCLK1 by XMD-17-51 leads to the downregulation of key

downstream signaling pathways involved in cancer progression.

DCLK1-Mediated Signaling Pathway
The inhibition of DCLK1 by XMD-17-51 has been shown to modulate the expression of several

downstream effectors, leading to a reduction in cancer cell proliferation, stemness, and

metastatic potential.[2]
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Caption: DCLK1 Signaling Pathway Inhibition by XMD-17-51.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

XMD-17-51.

In Vitro DCLK1 Kinase Inhibition Assay
This assay quantifies the inhibitory effect of XMD-17-51 on DCLK1 kinase activity in a cell-free

system.

Materials:
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Purified active DCLK1 kinase

ULight-CREBtide peptide substrate

ATP

XMD-17-51

Assay buffer

Procedure:

Prepare a reaction mixture containing purified DCLK1 protein and ULight-CREBtide peptide

substrate in the assay buffer.

Add varying concentrations of XMD-17-51 to the reaction mixture.

Initiate the kinase reaction by adding a low concentration of ATP (e.g., 1 µM).[2]

Incubate the reaction at a controlled temperature for a specified period.

Stop the reaction and measure the phosphorylation of the ULight-CREBtide peptide

substrate using a suitable detection method (e.g., fluorescence resonance energy transfer).

Calculate the percentage of inhibition for each concentration of XMD-17-51 and determine

the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of XMD-17-51 on the metabolic activity of cancer

cells, which is an indicator of cell viability and proliferation.

Materials:

NSCLC cell lines (A549, NCI-H1299, NCI-H1975)

Cell culture medium

XMD-17-51
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3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or acidified isopropanol)

96-well plates

Procedure:

Seed the NSCLC cells in 96-well plates at an appropriate density and allow them to adhere

overnight.

Treat the cells with various concentrations of XMD-17-51 and a vehicle control.

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to

reduce the yellow MTT to purple formazan crystals.

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b611853?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plate Preparation

Treatment

MTT Assay

Data Analysis

Seed NSCLC cells in 96-well plate

Allow cells to adhere overnight

Add varying concentrations of XMD-17-51

Incubate for 24-72 hours

Add MTT solution

Incubate for 3-4 hours

Add solubilization solution

Read absorbance at 570 nm

Calculate % cell viability

Determine IC50 value

Click to download full resolution via product page

Caption: Workflow for the MTT Cell Proliferation Assay.
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Western Blot Analysis
This technique is used to detect and quantify specific proteins in cell lysates to understand the

effect of XMD-17-51 on protein expression and signaling pathways.

Materials:

A549 cells treated with XMD-17-51

Lysis buffer

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (e.g., anti-DCLK1, anti-p-ERK, anti-Snail, anti-ZEB1, anti-E-cadherin,

anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Lyse the treated and control A549 cells and quantify the protein concentration.

Separate the protein lysates (e.g., 40 µg) by SDS-PAGE and transfer them to a PVDF

membrane.[2]

Block the membrane with blocking buffer for 1-2 hours at room temperature.[2]

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detect the protein bands using a chemiluminescent substrate and an imaging system.

Use a loading control like GAPDH to normalize protein levels.[2]

Sphere Formation Assay
This assay assesses the ability of cancer stem cells to form three-dimensional spheroids, a

characteristic of self-renewal and tumorigenicity.

Materials:

A549 cells

Stem cell medium

Ultra-low attachment plates

XMD-17-51

Procedure:

Suspend A549 cells in stem cell medium at a density of 1,000 cells/well in ultra-low

attachment plates.[2]

Treat the cells with different concentrations of XMD-17-51.

Incubate the plates for approximately 7 days to allow for sphere formation.[2]

Count the number of spheres formed in each well under a microscope.

Calculate the sphere formation efficiency and compare the treated groups to the control.

Conclusion
XMD-17-51 is a potent dual inhibitor of NUAK1 and DCLK1 with significant anti-cancer

properties, particularly in NSCLC models. Its ability to inhibit DCLK1 and subsequently

suppress pathways related to cell proliferation, epithelial-mesenchymal transition, and cancer

stemness highlights its therapeutic potential. The data and protocols presented in this guide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7982674/
https://www.benchchem.com/product/b611853?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7982674/
https://www.benchchem.com/product/b611853?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7982674/
https://www.benchchem.com/product/b611853?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


provide a valuable resource for researchers and drug development professionals interested in

the further investigation and potential clinical application of XMD-17-51.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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